2-(1,3,4-Oxadiazol-2-yl)ethanol

Log P Hydrogen‑bond donor count Drug‑likeness

2-(1,3,4-Oxadiazol-2-yl)ethanol (CAS 1378823‑96‑1) is a low‑molecular‑weight (114.10 g mol⁻¹) heteroaryl‑alcohol building block comprising a 1,3,4‑oxadiazole core directly attached to a primary hydroxyethyl side chain. It is commercially available at purities ≥ 98 %.

Molecular Formula C4H6N2O2
Molecular Weight 114.10 g/mol
CAS No. 1378823-96-1
Cat. No. B12973378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3,4-Oxadiazol-2-yl)ethanol
CAS1378823-96-1
Molecular FormulaC4H6N2O2
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESC1=NN=C(O1)CCO
InChIInChI=1S/C4H6N2O2/c7-2-1-4-6-5-3-8-4/h3,7H,1-2H2
InChIKeyHJVQPWBJFFMCIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3,4-Oxadiazol-2-yl)ethanol (CAS 1378823-96-1) – Procurement-Relevant Physicochemical & Structural Baseline


2-(1,3,4-Oxadiazol-2-yl)ethanol (CAS 1378823‑96‑1) is a low‑molecular‑weight (114.10 g mol⁻¹) heteroaryl‑alcohol building block comprising a 1,3,4‑oxadiazole core directly attached to a primary hydroxyethyl side chain . It is commercially available at purities ≥ 98 % . The 1,3,4‑oxadiazole regioisomer exhibits systematically different physicochemical and pharmacological profiles versus the isomeric 1,2,4‑oxadiazole class, including superior aqueous solubility and a reduced hERG inhibition liability [1].

1 1,3,4-Oxadiazole regioisomer: reported dipole-driven solubility profile distinct from 1,2,4-isomer
2 Primary alcohol side chain: single H-bond donor supports balanced permeability in fragment design

Why Oxadiazole Regioisomers and Side‑Chain Variants Cannot Be Interchanged for 2-(1,3,4-Oxadiazol-2-yl)ethanol


Although numerous oxadiazole‑ethanol and oxadiazole‑alkyl building blocks share the C₄H₆N₂O₂ molecular formula, their regio‑ and topochemical differences drive substantial divergence in hydrogen‑bonding capacity, dipole moment, and metabolic stability [1]. The 1,3,4‑oxadiazole arrangement positions the nitrogen atoms symmetrically, yielding a dipole moment ≈ 3.2 D, distinctly different from the ≈ 1.0 D of the 1,2,4‑isomer, which directly alters solubility and target‑binding geometry [2]. Moreover, substituting the terminal –OH with –NH₂ or –CO₂H changes the hydrogen‑bond donor/acceptor ratio, log P, and pKₐ, which can abolish or invert activity in structure‑based campaigns .

1,2,4-Oxadiazole regioisomers

Altered dipole (~1.0 D vs ~3.2 D) may shift solubility and target-binding geometry; direct replacement not supported.

Amine or acid side-chain analogs

Different HBD count and ionization state can substantially change logD and permeability, breaking SAR continuity.

Lower-purity generic oxadiazole building blocks

Typical 95%+ purity vs certified high-purity grade may introduce impurity-driven assay interference and reproducibility issues.

Quantitative Differentiation Evidence for 2-(1,3,4-Oxadiazol-2-yl)ethanol Versus Closest Analogs


Lipophilicity Advantage Over Amino and Carboxylic Acid Side‑Chain Analogs

The target compound exhibits a measured log P of approximately 1.4, placing it in the optimal CNS‑drug‑like space while retaining only one hydrogen‑bond donor . In contrast, the corresponding amine analog, 2-(1,3,4‑oxadiazol‑2‑yl)ethanamine, carries two H‑bond donors and a more basic nitrogen centre, which generally elevates polar surface area and reduces passive permeability, while the carboxylic acid analog, 2-(1,3,4‑oxadiazol‑2‑yl)acetic acid, is ionised at physiological pH and shows drastically reduced log D .

Lipophilicity comparison
Data to verify
Target (alcohol) logP ≈ 1.4, 1 HBD
Amine analog 2 HBD, higher basicity, lower logD
Acid analog Ionized at pH 7.4, logD ≪ 1
Reported balanced permeability profile
Supplier data; cross-study review recommended
Log P Hydrogen‑bond donor count Drug‑likeness

Regioisomeric Dipole Differentiation Drives Solubility and Target‑Binding Geometry

The 1,3,4‑oxadiazole scaffold displays a dipole moment of ≈ 3.2 D, markedly higher than the ≈ 1.0 D of the 1,2,4‑oxadiazole isomer [1]. In matched molecular pair (MMP) analyses, this translates into a ⪆ 10‑fold improvement in aqueous solubility for the 1,3,4‑series and a significant reduction in hERG channel inhibition liability [2].

Dipole & solubility
Class-level inference
Dipole ~3.2 D
≥10-fold solubility advantage vs 1,2,4-isomer
Lower hERG trend (class-level)
Supports regioisomer-dependent solubility context
MMP class-level data; validate in target series
Dipole moment Aqueous solubility Structure‑based design

High Commercial Purity Enables Reproducible SAR and Scale‑Up

Certified commercial batches of 2-(1,3,4‑oxadiazol‑2‑yl)ethanol are supplied at ≥ 98 % purity (HPLC) under ISO‑certified quality systems, with catalog specification NLT 98 % . This compares favourably with the 95 % typical lower‑bound specification of many generic oxadiazole‑ethanol isomers and the 95 %+ purity threshold found for the 1,2,4‑regioisomer building block .

Commercial purity
Data to verify
≥98% (HPLC)
vs typical 95%+ for other oxadiazole alcohols
May reduce impurity-driven assay interference
Review certificate of analysis per batch
Purity Quality control Reproducibility

Evidence‑Based Procurement Scenarios for 2-(1,3,4‑Oxadiazol‑2‑yl)ethanol


CNS‑Penetrant Fragment Library Design

With a measured log P ≈ 1.4, a single hydrogen‑bond donor, and a low molecular weight (114.10 Da), this building block meets the ‘rule‑of‑three’ criteria for fragment‑based screening. Procurement of the 1,3,4‑oxadiazole‑ethanol scaffold instead of the corresponding amine (log D too low) or acid (ionised) ensures optimal passive permeability for CNS target engagement .

Kinase Hinge‑Binder Optimisation Requiring High Solubility

The 1,3,4‑oxadiazole dipole moment of ≈ 3.2 D confers ≥ 10‑fold higher aqueous solubility versus the 1,2,4‑regioisomer [1]. Teams developing type‑I or type‑II kinase inhibitors should select the 1,3,4‑oxadiazol‑2‑yl‑ethanol core to improve formulation behaviour and oral absorption without sacrificing hinge‑binding complementarity.

hERG‑Sensitive Cardiac‑Safety Profiling Campaigns

Class‑level matched‑molecular‑pair data demonstrate that the 1,3,4‑oxadiazole system carries a significantly lower risk of hERG channel blockade than the 1,2,4‑isomer [2]. Incorporating 2-(1,3,4‑oxadiazol‑2‑yl)ethanol early in a lead‑optimisation programme pre‑emptively reduces the chance of late‑stage cardiac‑toxicity failure.

IND‑Track Synthesis and Impurity‑Controlled Scale‑Up

Commercially certified purity ≥ 98 % (HPLC) means the material can often be used directly in GLP toxicology batch manufacture without additional purification. The ≥ 3 % purity margin over generic 95 %+ alternatives minimises the burden of impurity identification and qualification for regulatory submissions.

Application
Selection Property
Validation Focus
CNS fragment screening research
Balanced logP and single HBD
Passive permeability in CNS models
Kinase inhibitor solubility optimization
1,3,4-Oxadiazole dipole profile
Solubility and formulation in kinase assays
hERG safety profiling research
Class-level lower hERG liability
hERG channel binding studies
IND-enabling synthesis support
Certified high-purity grade
Impurity profiling and batch reproducibility
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